methyl [2,5-dioxo-4-phenyl-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[2,5-DIOXO-4-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2,5-DIOXO-4-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid derivatives, followed by cyclization with thioamide under acidic conditions to form the thiazolopyridine core. The final step involves esterification with methanol to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2,5-DIOXO-4-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolopyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the core structure.
Scientific Research Applications
METHYL 2-[2,5-DIOXO-4-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
METHYL 2,4-DIOXO-4-PHENYLBUTANOATE: Similar in structure but lacks the thiazolopyridine core.
Indole Derivatives: Share some biological activities but have a different core structure.
Thiadiazoles: Similar heterocyclic compounds with different substituents and biological activities
Uniqueness
METHYL 2-[2,5-DIOXO-4-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its combination of a thiazolopyridine core with trimethoxyphenyl and phenyl groups, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C24H24N2O7S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[2,5-dioxo-4-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C24H24N2O7S/c1-30-17-10-14(11-18(31-2)21(17)33-4)16-12-19(27)26(15-8-6-5-7-9-15)23-22(16)34-24(29)25(23)13-20(28)32-3/h5-11,16H,12-13H2,1-4H3 |
InChI Key |
GBGYJMUXVLOMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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